1,2,4-Triphenylthiophen-1-ium perchlorate
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Overview
Description
1,2,4-Triphenylthiophen-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a thiophenium ion, which is a sulfur-containing heterocycle, and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triphenylthiophen-1-ium perchlorate typically involves the reaction of triphenylthiophene with perchloric acid. The reaction conditions often require a controlled environment to ensure the stability of the perchlorate ion. The process can be summarized as follows:
Starting Materials: Triphenylthiophene and perchloric acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at a moderate level to avoid decomposition of the perchlorate ion.
Purification: The product is purified through recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and ensuring safety measures are in place due to the reactive nature of perchlorates.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triphenylthiophen-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The thiophenium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ion back to its neutral thiophene form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenium compounds.
Scientific Research Applications
1,2,4-Triphenylthiophen-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s reactivity makes it useful in studying biological oxidation-reduction processes.
Industry: Used in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,2,4-Triphenylthiophen-1-ium perchlorate involves its ability to participate in various chemical reactions due to the presence of the thiophenium ion. The molecular targets and pathways include:
Electrophilic Attack: The thiophenium ion can act as an electrophile, reacting with nucleophiles to form new compounds.
Oxidation-Reduction: The compound can undergo redox reactions, making it useful in studying electron transfer processes.
Comparison with Similar Compounds
1,2,4-Triazole: Another sulfur-containing heterocycle with similar reactivity.
Triphenylphosphonium Perchlorate: Similar structure but with a phosphorus atom instead of sulfur.
Thiophenium Chloride: Similar thiophenium ion but with a chloride anion.
Properties
CAS No. |
93460-35-6 |
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Molecular Formula |
C22H17ClO4S |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1,2,4-triphenylthiophen-1-ium;perchlorate |
InChI |
InChI=1S/C22H17S.ClHO4/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MPFZLCMAEBKDBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C[S+]2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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